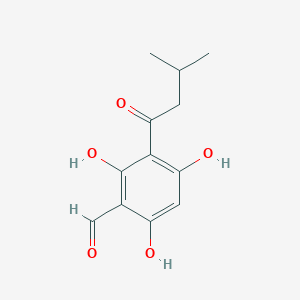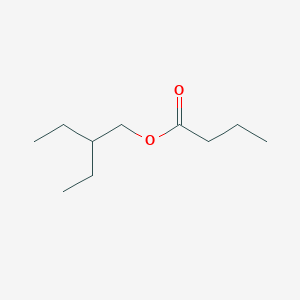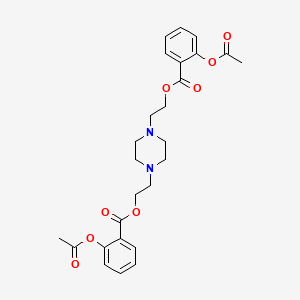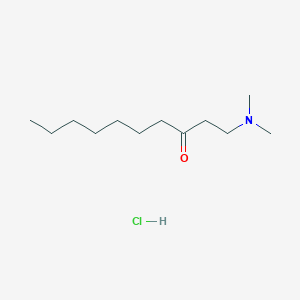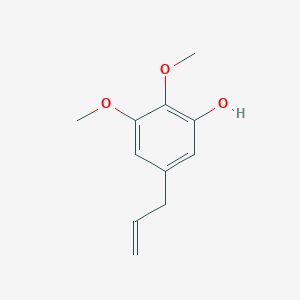
2-Hydrazinyl-4-phenyl-1,3-selenazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-4-phenyl-1,3-selenazole is a heterocyclic compound containing selenium. Heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Selenium-containing heterocycles, such as this compound, have garnered attention for their potential pharmacological properties, including anticancer, antibacterial, and antiviral activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4-phenyl-1,3-selenazole typically involves the Hantzsch-type condensation reaction. This method includes the reaction of aroyl-selenosemicarbazide with α-halogenocarbonyl derivatives in solvents like DMF and anhydrous acetone. The reaction mixture is stirred at room temperature for 24 hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydrazinyl-4-phenyl-1,3-selenazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other selenium-containing heterocycles.
Medicine: Investigated for its antibacterial and antiviral properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-4-phenyl-1,3-selenazole involves its interaction with biological targets. The compound has been shown to inhibit the synthesis of nitric acid and act as an antagonist for histamine H2 receptors . Additionally, it exhibits antioxidant properties, which contribute to its cytotoxic effects on cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-Hydrazinyl-4-phenyl-1,3-thiazole: Similar structure but contains sulfur instead of selenium.
2-Amino-4-phenyl-1,3-selenazole: Lacks the hydrazinyl group but retains the selenazole core.
Uniqueness: 2-Hydrazinyl-4-phenyl-1,3-selenazole is unique due to the presence of both the hydrazinyl group and the selenium atom in its structure. This combination imparts distinct biological activities, such as enhanced cytotoxicity and antioxidant properties, compared to its sulfur analogs .
Eigenschaften
CAS-Nummer |
73753-34-1 |
|---|---|
Molekularformel |
C9H9N3Se |
Molekulargewicht |
238.16 g/mol |
IUPAC-Name |
(4-phenyl-1,3-selenazol-2-yl)hydrazine |
InChI |
InChI=1S/C9H9N3Se/c10-12-9-11-8(6-13-9)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12) |
InChI-Schlüssel |
DEBPJAPNJASJDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C[Se]C(=N2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


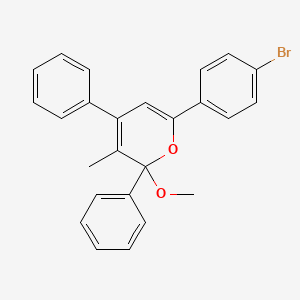
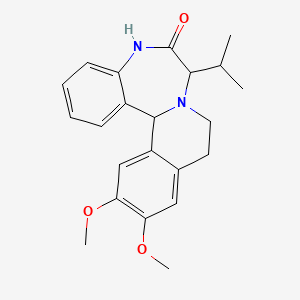



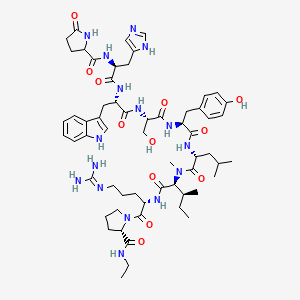

![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)

